molecular formula C4H7NO2Si B1611709 CID 16217002 CAS No. 1173022-52-0

CID 16217002

Cat. No. B1611709
M. Wt: 129.19 g/mol
InChI Key: GCBWZIPVLMAKTH-UHFFFAOYSA-N
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Description

CID 16217002, also known as N-[2-(2,4-difluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-morpholinoacetamide, is a small molecule compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism Of Action

CID 16217002 works by inhibiting the activity of certain enzymes and proteins in the body, including cyclin-dependent kinase 4 (CDK4) and beta-amyloid. By inhibiting these proteins, CID 16217002 is able to slow down or stop the growth and proliferation of cancer cells, reduce the accumulation of beta-amyloid in the brain, and reduce inflammation.

Biochemical And Physiological Effects

CID 16217002 has been shown to have various biochemical and physiological effects on the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research and development.

Advantages And Limitations For Lab Experiments

One of the main advantages of CID 16217002 for lab experiments is its specificity for CDK4 and beta-amyloid, which allows for targeted inhibition of these proteins without affecting other cellular processes. Additionally, its low toxicity and good pharmacokinetic properties make it a safe and effective compound for use in animal models. However, one limitation of CID 16217002 is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on CID 16217002. One potential avenue is the development of analogs or derivatives of CID 16217002 with improved solubility or potency. Additionally, further research is needed to fully understand the mechanism of action of CID 16217002 and its potential use in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of CID 16217002 in humans, and to explore its potential as a therapeutic agent for various diseases.
In conclusion, CID 16217002 is a promising compound for scientific research, with potential applications in cancer research, neurology, and inflammation. Its specificity for CDK4 and beta-amyloid, low toxicity, and good pharmacokinetic properties make it a safe and effective compound for use in animal models. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

CID 16217002 has shown promising results in various research applications, including cancer research, neurology, and inflammation. It has been found to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer. In neurology, it has been shown to have potential as a treatment for Alzheimer's disease, as it inhibits the activity of beta-amyloid, a protein that is associated with the development of the disease. Inflammation research has also shown that CID 16217002 has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.

properties

InChI

InChI=1S/C4H7NO.OSi/c1-2-3-5-4-6;1-2/h2-3H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWZIPVLMAKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C=O.O=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584214
Record name PUBCHEM_16217002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16217002

CAS RN

1173022-52-0
Record name PUBCHEM_16217002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-52-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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